4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine 4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15601329
InChI: InChI=1S/C21H18N2OS/c1-13-4-7-16(8-5-13)18-11-25-21-19(18)20(22-12-23-21)24-17-9-6-14(2)15(3)10-17/h4-12H,1-3H3
SMILES:
Molecular Formula: C21H18N2OS
Molecular Weight: 346.4 g/mol

4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC15601329

Molecular Formula: C21H18N2OS

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine -

Specification

Molecular Formula C21H18N2OS
Molecular Weight 346.4 g/mol
IUPAC Name 4-(3,4-dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C21H18N2OS/c1-13-4-7-16(8-5-13)18-11-25-21-19(18)20(22-12-23-21)24-17-9-6-14(2)15(3)10-17/h4-12H,1-3H3
Standard InChI Key YQUNRHXDXUURET-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC(=C(C=C4)C)C

Introduction

4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a complex organic compound belonging to the thienopyrimidine family. It features a thieno[2,3-d]pyrimidine core structure, which is fused with a phenoxy group and a methyl-substituted phenyl group. The molecular formula indicates the presence of nitrogen, oxygen, and sulfur atoms in its structure, contributing to its potential biological activities and applications in various fields.

Structural Characteristics

The compound's unique arrangement of functional groups includes a thieno[2,3-d]pyrimidine ring system, a 3,4-dimethylphenoxy moiety, and a 4-methylphenyl group. These structural elements are crucial for its chemical reactivity and potential biological interactions.

Structural ElementDescription
Thieno[2,3-d]pyrimidineCore ring system
3,4-DimethylphenoxySubstituent group
4-MethylphenylAromatic substituent

Synthesis and Chemical Reactivity

The synthesis of 4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common synthetic routes include condensation reactions and nucleophilic substitutions.

Synthetic StepReaction Conditions
CondensationHigh temperature, specific solvents
Nucleophilic SubstitutionMild conditions, suitable nucleophiles

Biological Activities and Potential Applications

While specific biological activities of 4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine are not extensively documented, compounds with similar structures have shown promise in medicinal chemistry. Thienopyrimidine derivatives are known for their potential in various therapeutic areas, including anti-inflammatory and anticancer applications .

Potential ApplicationRelated Compounds
Anti-inflammatoryThienotriazolopyrimidines
AnticancerPyrrolopyrimidine derivatives

Research Findings and Future Directions

Further research is needed to fully explore the pharmacological profile of 4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine. This includes studying its interaction with biological targets and conducting comprehensive pharmacokinetic and pharmacodynamic analyses. Molecular docking studies could provide insights into its potential mechanism of action, similar to those conducted for related compounds .

Research AreaMethodology
PharmacokineticsIn vivo studies, HPLC analysis
PharmacodynamicsMolecular docking, cell-based assays

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